molecular formula C9H12ClN3 B1611740 4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine CAS No. 53461-40-8

4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No. B1611740
CAS RN: 53461-40-8
M. Wt: 197.66 g/mol
InChI Key: MKWZTGQAQGJTNI-UHFFFAOYSA-N
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Description



  • IUPAC Name : 4-chloro-6-methyl-2-(1-pyrrolidinyl)pyrimidine

  • Molecular Formula : C9H12ClN3

  • CAS Number : 53461-40-8

  • Molecular Weight : 197.67 g/mol

  • Physical Form : Solid or liquid

  • Purity : 95%

  • Storage Temperature : Inert atmosphere, 2-8°C

  • Country of Origin : China





  • Synthesis Analysis



    • The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves the reaction of appropriate starting materials. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized using standard organic synthesis techniques.





  • Molecular Structure Analysis



    • The compound has a pyrimidine ring with a chlorine atom at position 4 and a methyl group at position 6. The pyrrolidine ring is attached to position 2.

    • The IUPAC name reflects this structure: 4-chloro-6-methyl-2-(1-pyrrolidinyl)pyrimidine.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions typical of pyrimidines, such as nucleophilic substitutions, condensations, and cyclizations.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 96-98°C

    • IR Spectrum : Key peaks at 3090, 2991, 2948, 1678, and 1596 cm⁻¹

    • 1H NMR Spectrum : Peaks corresponding to different protons in the molecule

    • 13C NMR Spectrum : Peaks corresponding to different carbon atoms in the molecule




  • Scientific Research Applications

    Application in Medicinal Chemistry

    • Summary of the Application : The compound “4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine” is a pyrrolidine derivative . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application or Experimental Procedures : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

    Application in Anti-Inflammatory Research

    • Summary of the Application : Pyrimidines, including “4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine”, have been studied for their anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods of Application or Experimental Procedures : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were synthesized and evaluated for their inhibitory effects on NF-κB and AP-1 .
    • Results or Outcomes : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

    Safety And Hazards



    • Harmful by inhalation, in contact with skin, and if swallowed.

    • Follow proper safety precautions when handling this compound.




  • Future Directions



    • Further studies are needed to explore its pharmacological properties, potential therapeutic applications, and safety profile.




    Remember that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    4-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MKWZTGQAQGJTNI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCCC2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12ClN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40590738
    Record name 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

    CAS RN

    53461-40-8
    Record name 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    VA Pivazyan, EA Ghazaryan, ZA Azaryan… - Russian Journal of …, 2019 - Springer
    The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}…
    Number of citations: 5 link.springer.com

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